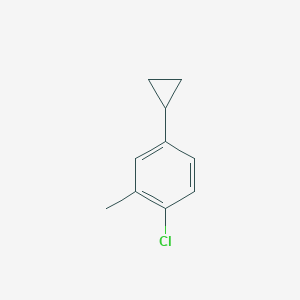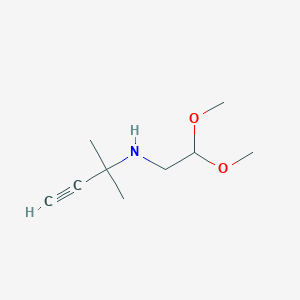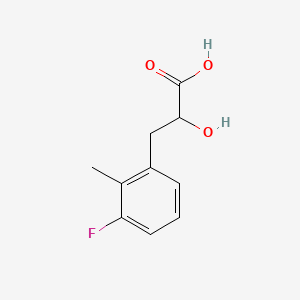
(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a boron-containing organic compound It is characterized by a benzoxaborole ring structure, which is a fused bicyclic system consisting of a benzene ring and an oxaborole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the cyclization of a suitable precursor. One common method is the reaction of 2-aminophenol with a boronic acid derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxaborole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced manufacturing techniques may also be employed to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The benzoxaborole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups into the benzoxaborole ring.
Wissenschaftliche Forschungsanwendungen
(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Biology: The compound has potential as an enzyme inhibitor, particularly for enzymes that interact with boron-containing molecules.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly for its potential antimicrobial and anticancer properties.
Industry: The compound is explored for use in materials science, including the development of new polymers and advanced materials.
Wirkmechanismus
The mechanism of action of (3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The benzoxaborole ring can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol: shares similarities with other benzoxaborole derivatives, such as tavaborole and crisaborole.
Tavaborole: Used as an antifungal agent.
Crisaborole: Used as a topical treatment for eczema.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of a methyl group at the 3-position. This unique structure can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C8H9BO2 |
|---|---|
Molekulargewicht |
147.97 g/mol |
IUPAC-Name |
(3R)-1-hydroxy-3-methyl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C8H9BO2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6,10H,1H3/t6-/m1/s1 |
InChI-Schlüssel |
DVPUTGGBBYKMSX-ZCFIWIBFSA-N |
Isomerische SMILES |
B1(C2=CC=CC=C2[C@H](O1)C)O |
Kanonische SMILES |
B1(C2=CC=CC=C2C(O1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Bromophenyl)sulfanyl]-3,5-difluorobenzonitrile](/img/structure/B13474721.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13474729.png)







![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane](/img/structure/B13474793.png)
![1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride](/img/structure/B13474796.png)

![3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13474800.png)
